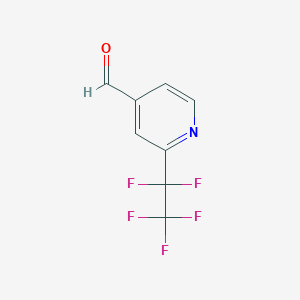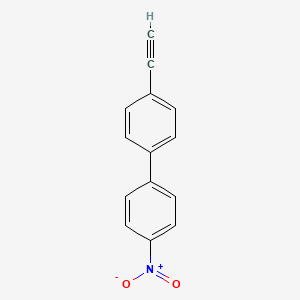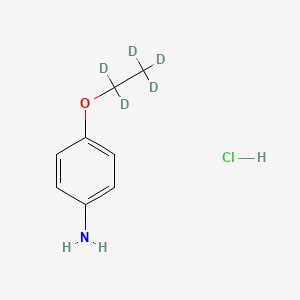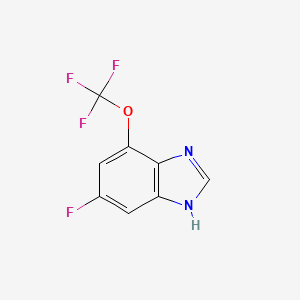![molecular formula C15H20N6O2 B13432410 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione is a compound known for its potent inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes .
準備方法
The synthesis of 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione involves several steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the but-2-ynyl and aminopiperidinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the compound’s efficacy and safety .
化学反応の分析
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminopiperidinyl group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of DPP-4 in various biological processes.
Medicine: Its primary application is in the development of treatments for type 2 diabetes, where it helps regulate blood glucose levels by inhibiting DPP-4.
Industry: It is utilized in the pharmaceutical industry for the production of antidiabetic drugs .
作用機序
The mechanism of action of 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione involves the inhibition of DPP-4. By binding to the active site of DPP-4, it prevents the enzyme from degrading incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. This inhibition leads to increased levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
類似化合物との比較
Compared to other DPP-4 inhibitors, 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione exhibits superior potency and a longer duration of action. Similar compounds include:
- Sitagliptin
- Alogliptin
- Saxagliptin
- Vildagliptin These compounds share a similar mechanism of action but differ in their chemical structure, potency, and pharmacokinetic properties .
特性
分子式 |
C15H20N6O2 |
|---|---|
分子量 |
316.36 g/mol |
IUPAC名 |
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H20N6O2/c1-3-4-8-21-11-12(19(2)15(23)18-13(11)22)17-14(21)20-7-5-6-10(16)9-20/h10H,5-9,16H2,1-2H3,(H,18,22,23)/t10-/m1/s1 |
InChIキー |
ZJOXRIAUUWDXDW-SNVBAGLBSA-N |
異性体SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)NC2=O)C |
正規SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


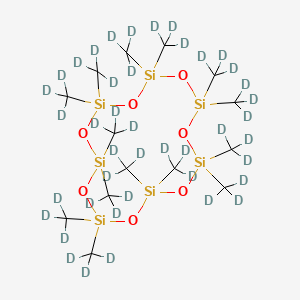

![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
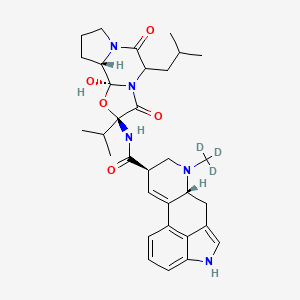
![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
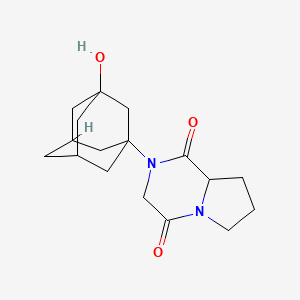
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)


